molecular formula C16H26N4O B3813516 1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

Cat. No.: B3813516
M. Wt: 290.40 g/mol
InChI Key: MBNKWIVNSJVOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone” is a complex organic molecule that contains several functional groups. It has a cycloheptyl group, an imidazole ring, and a pyrrolidinone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the cycloheptyl and pyrrolidinone groups. The exact synthesis route would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the cycloheptyl is a seven-membered carbon ring, and the pyrrolidinone is a five-membered ring containing a nitrogen and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The imidazole ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyrrolidinone groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis process .

Properties

IUPAC Name

1-cycloheptyl-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-19-9-8-17-15(19)11-18-13-10-16(21)20(12-13)14-6-4-2-3-5-7-14/h8-9,13-14,18H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNKWIVNSJVOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
Reactant of Route 2
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
Reactant of Route 4
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
Reactant of Route 6
1-cycloheptyl-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

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